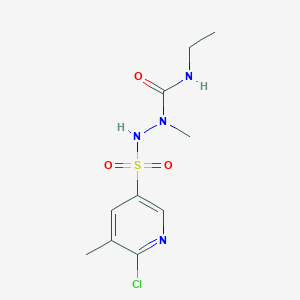

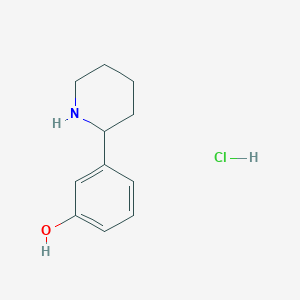

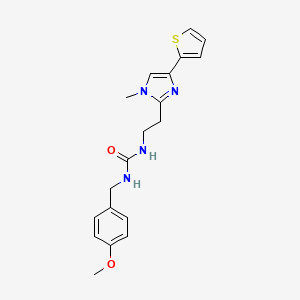

![molecular formula C9H4ClN3S2 B2514340 3-[(4-cloro-5H-1,2,3-ditiazol-5-ilideno)amino]bencenocarbonitrilo CAS No. 303146-09-0](/img/structure/B2514340.png)

3-[(4-cloro-5H-1,2,3-ditiazol-5-ilideno)amino]bencenocarbonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile, also known as 4-chloro-5H-1,2,3-dithiazol-5-yliden-3-aminobenzene carbonitrile or 4-chloro-5H-1,2,3-dithiazol-5-yliden-3-aminobenzene carbonitrile, is an important organic compound that has been studied extensively in recent years. This compound is a heterocyclic compound, meaning it contains atoms of different elements in a closed ring structure. It is a white, crystalline solid with a melting point of around 130°C.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

El anillo de 1,2,3-ditiazol en este compuesto se ha asociado con efectos antitumorales. Los estudios han demostrado que ciertas N-(4-cloro-5H-1,2,3-ditiazol-5-ilideno)anilinas inhiben el crecimiento tumoral . El mecanismo preciso sigue siendo un área activa de investigación, pero probablemente involucra interacciones con enzimas relacionadas con las serina proteasas.

Propiedades Antibacterianas

Los investigadores han explorado el potencial antibacteriano de este compuesto. Su actividad contra patógenos bacterianos sugiere su utilidad en la lucha contra las infecciones. Se necesitan más estudios para dilucidar los objetivos y mecanismos específicos involucrados .

Efectos Antifúngicos

El compuesto ha demostrado propiedades antifúngicas, lo que lo convierte en un candidato para el desarrollo de nuevos agentes antifúngicos. Investigar su modo de acción y posibles sinergias con los medicamentos antifúngicos existentes podría conducir a avances terapéuticos .

Aplicaciones Herbicidas

Existe interés en utilizar este compuesto como herbicida. Sus efectos sobre el crecimiento de las plantas y el control de malezas merecen una mayor investigación. Los investigadores buscan comprender su selectividad, toxicidad e impacto ambiental .

Precursor para Heterociclos

Las N-arilditazoliminas, incluido este compuesto, sirven como valiosos precursores para sintetizar otros compuestos heterocíclicos. Por ejemplo:

- La termólisis de las N-arilditazoliminas puede producir benzotiazoles, benzimidazoles, tiazolopiridinas y benzoxazinas .

- Las transformaciones en funcionalidades acíclicas, como cianotioformanilidas y N-arilcianoformimidil cloruros, ofrecen diversas rutas sintéticas .

Isotiazoles que contienen tiazol

Al introducir un sustituyente cloro en posiciones específicas, los investigadores han logrado transformaciones de anillo para producir heteroazinas fusionadas con tiazol-2-carbonitrilos. Estos derivados exhiben propiedades interesantes y pueden encontrar aplicaciones en el descubrimiento de fármacos y la ciencia de los materiales .

Mecanismo De Acción

Target of Action

The primary targets of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile are enzymes that are structurally related to serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell division .

Mode of Action

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile interacts with its targets by acting as an inhibitor . It binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This interaction results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of serine proteases by 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile affects several biochemical pathways. The exact pathways and their downstream effects depend on the specific serine protease that is inhibited .

Result of Action

The molecular and cellular effects of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile’s action depend on the specific serine protease that is inhibited. In general, inhibition of serine proteases can lead to a decrease in the processes that these enzymes are involved in .

Análisis Bioquímico

Biochemical Properties

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of enzymes structurally related to serine proteases . The dithiazole ring in this compound is responsible for its inhibitory activity, which can affect the function of enzymes involved in various metabolic pathways. This compound interacts with enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile has been shown to interact with proteins and other biomolecules, potentially altering their structure and function .

Cellular Effects

The effects of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of key signaling molecules, leading to altered cellular responses. Furthermore, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can affect gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes. These changes in gene expression can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of biomolecules .

Molecular Mechanism

The molecular mechanism of action of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and proteins . By binding to the active sites of enzymes, it inhibits their catalytic activity, leading to a decrease in the production of specific metabolites. Additionally, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can modulate gene expression by interacting with transcription factors or directly binding to DNA . These interactions can result in changes in the expression of genes involved in various cellular processes, ultimately affecting cell function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that the effects of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile on cellular function can persist, with some changes in cellular processes being observed even after the compound has degraded . These long-term effects may be due to lasting alterations in gene expression or protein function induced by the compound.

Dosage Effects in Animal Models

The effects of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile vary with different dosages in animal models . At low doses, this compound can exert beneficial effects by inhibiting specific enzymes or modulating cellular processes without causing significant toxicity. At higher doses, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and altered physiological functions . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can inhibit enzymes involved in key metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, by inhibiting serine proteases, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can affect protein degradation and turnover, impacting overall cellular metabolism . Additionally, this compound may interact with cofactors such as ATP or NADH, further influencing metabolic pathways and energy production.

Transport and Distribution

The transport and distribution of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, allowing it to reach its target sites within the cell. Once inside the cell, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile can bind to proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues or organelles can influence its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile plays a crucial role in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression . Alternatively, 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile may accumulate in the cytoplasm, where it can interact with enzymes and proteins involved in metabolic processes . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3-[(4-chlorodithiazol-5-ylidene)amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3S2/c10-8-9(14-15-13-8)12-7-3-1-2-6(4-7)5-11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOMGEKLHRCUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C2C(=NSS2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

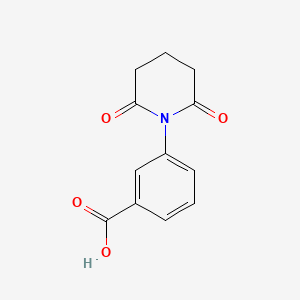

![(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2514260.png)

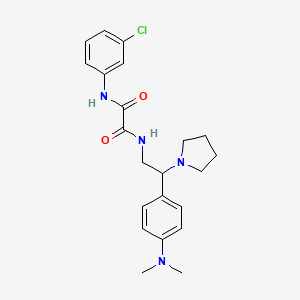

![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)

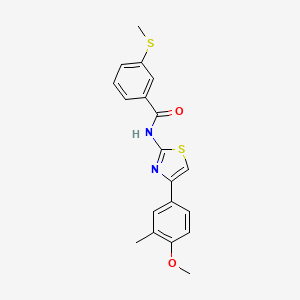

![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)